Synthetic Utility: 676479-42-8 as the Direct Precursor for 4-Fluoro MAO-B Inhibitors vs. 3-Fluoro Regioisomer
In the Roche MAO-B patent family, (RS)-1-[4-(4-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid (676479-42-8) is the specific carboxylic acid intermediate that is elaborated into the 4-fluorobenzyloxy series of final MAO-B inhibitors, whereas the 3-fluorobenzyloxy series derives from the separate intermediate (RS)-1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid. The patent discloses that the 4-fluoro intermediate is converted to the corresponding carbonyl chloride and subsequently to the tert-butyl carbamate and acetamide final compounds; no cross-over synthesis between the 3-fluoro and 4-fluoro series is described, indicating that the 4-fluoro substitution pattern is non-interchangeable for accessing the specific 4-fluorobenzyloxy MAO-B inhibitor chemotype [1].
| Evidence Dimension | Synthetic pathway uniqueness and final inhibitor chemotype access |
|---|---|
| Target Compound Data | Sole precursor for 4-fluorobenzyloxy-substituted MAO-B inhibitor final compounds |
| Comparator Or Baseline | (RS)-1-[4-(3-fluoro-benzyloxy)-phenyl]-5-oxo-pyrrolidine-3-carboxylic acid (3-fluoro regioisomer) – precursor for 3-fluorobenzyloxy series only |
| Quantified Difference | Non-interchangeable synthetic vectors; each regioisomer yields a distinct patent-exemplified chemotype |
| Conditions | As described in WO2004026825A1 synthetic examples |
Why This Matters
For a procurement decision, purchasing the 4-fluoro intermediate is mandatory if the synthetic target is the 4-fluorobenzyloxy subclass of MAO-B inhibitors; the 3-fluoro analog will not deliver the same final compounds.
- [1] F. Hoffmann-La Roche AG. Pyrrolidone derivatives as MAOB inhibitors. WO2004026825A1, Example 1 and intermediates (2004). View Source
